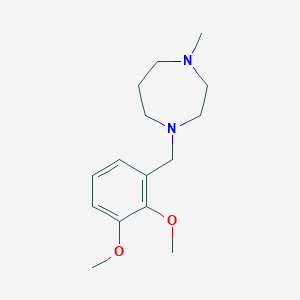
N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release. The adenosine A1 receptor is involved in the regulation of these processes and is a potential therapeutic target for various diseases.
Mécanisme D'action
N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide selectively binds to and blocks the adenosine A1 receptor, preventing the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This compound also inhibits the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP levels.
Biochemical and Physiological Effects:
The blockade of adenosine A1 receptors by this compound leads to a variety of biochemical and physiological effects. It reduces heart rate and blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings. This compound also decreases the release of dopamine in the striatum, leading to a decrease in locomotor activity. In the brain, this compound has been shown to improve memory retention and reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist for the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments.
However, this compound has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. This compound can also produce off-target effects, which can complicate the interpretation of experimental results. Finally, this compound is expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to be effective in reducing the cognitive deficits associated with these diseases, and further research is needed to understand the underlying mechanisms.
Another area of interest is the use of this compound in the treatment of ischemic heart disease and hypertension. This compound has been shown to reduce heart rate and blood pressure, and further research is needed to determine its efficacy in clinical trials.
Finally, this compound can be used in the development of new adenosine A1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. This could lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of ischemic heart disease, hypertension, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the effects of adenosine A1 receptor antagonists on sleep, memory, and pain perception.
Propriétés
IUPAC Name |
4-benzhydryl-N-(2,4-difluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O/c25-20-11-12-22(21(26)17-20)27-24(30)29-15-13-28(14-16-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKGWDDFMQIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3484885.png)
![4,5-dimethoxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B3484894.png)
![N-mesityl-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3484895.png)
![2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B3484923.png)
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoic acid](/img/structure/B3484930.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3484937.png)
![2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3484945.png)
![methyl 4-{[2,6-dimethoxy-4-(methoxycarbonyl)phenoxy]methyl}-5-methyl-2-furoate](/img/structure/B3484950.png)
![3-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3484956.png)

![4-benzyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B3484982.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3485000.png)